trans-Bis(dicyclohexylamine)palladium(II) acetate trans-Bis(dicyclohexylamine)palladium(II) acetate
Brand Name: Vulcanchem
CAS No.: 628339-96-8
VCID: VC2363096
InChI: InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2
SMILES: CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2]
Molecular Formula: C28H52N2O4Pd
Molecular Weight: 587.1 g/mol

trans-Bis(dicyclohexylamine)palladium(II) acetate

CAS No.: 628339-96-8

Cat. No.: VC2363096

Molecular Formula: C28H52N2O4Pd

Molecular Weight: 587.1 g/mol

* For research use only. Not for human or veterinary use.

trans-Bis(dicyclohexylamine)palladium(II) acetate - 628339-96-8

Specification

CAS No. 628339-96-8
Molecular Formula C28H52N2O4Pd
Molecular Weight 587.1 g/mol
IUPAC Name acetic acid;dicyclohexylazanide;palladium(2+)
Standard InChI InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2
Standard InChI Key LAYDWGNLLRXNPH-UHFFFAOYSA-N
SMILES CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2]
Canonical SMILES CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2]

Introduction

Chemical Structure and Properties

Trans-Bis(dicyclohexylamine)palladium(II) acetate is characterized by its unique structural arrangement where palladium forms a complex with dicyclohexylamine ligands and acetate groups. This coordination gives the compound its distinctive catalytic properties.

Basic Identification

PropertyValue
CAS Number628339-96-8
Molecular FormulaC28H52N2O4Pd
Molecular Weight587.14 g/mol
IUPAC Nameacetic acid;dicyclohexylazanide;palladium(2+)
Standard InChIKeyLAYDWGNLLRXNPH-UHFFFAOYSA-N

The compound is structurally composed of a central palladium(II) ion coordinated with two dicyclohexylamine ligands and two acetate groups in a trans configuration . This specific arrangement is critical to its function as a catalyst in various organic transformations.

Common Synonyms

The compound is known by several names in scientific literature and commercial catalogs:

  • Bis(dicyclohexylamino)palladium diacetate

  • trans-Bis(dicyclohexylamine)bis(acetato)palladium(II)

  • (SP-4-1)-Bis(acetato-κO)bis(N-cyclohexylcyclohexanamine)palladium

  • palladium(2+) ion bis(N-cyclohexylcyclohexanaminide) bis(acetic acid)

Catalytic Applications

Trans-Bis(dicyclohexylamine)palladium(II) acetate has established itself as a versatile catalyst in modern organic synthesis, particularly in carbon-carbon bond formation reactions that are fundamental to constructing complex molecules.

Cross-Coupling Reactions

The compound exhibits exceptional catalytic activity in various coupling reactions:

  • Suzuki-Miyaura Coupling: It catalyzes the coupling of aryl bromides with boronic acids under mild aerobic conditions, an important reaction for pharmaceutical synthesis .

  • Coupling of Aryl Iodides: The catalyst effectively mediates reactions between aryl iodides and triarylbismuths, providing access to asymmetric biaryl compounds .

  • Synthesis of Specialized Derivatives: It is used in the synthesis of 3,6-diphenyl-9-hexyl-9H-carazole derivatives, which have applications in materials science and electronics .

Advantages as a Catalyst

Trans-Bis(dicyclohexylamine)palladium(II) acetate offers several advantages over other palladium catalysts:

  • Enhanced stability under aerobic conditions

  • High catalytic activity at lower loading percentages

  • Tolerance to various functional groups

  • Ability to operate effectively in environmentally preferred solvents

The compound's specific coordination environment around the palladium center contributes to its unique reactivity pattern and selectivity in catalytic processes.

SupplierProduct NumberQuantityPurityPrice (USD)
Strem Chemicals46-0228250mgNot specified$45
Strem Chemicals46-02281gNot specified$71
AK Scientific6995AE1gNot specified$681
American Custom Chemicals CorporationING00067741g95.00%$771.89
Matrix Scientific0474175g>95%$1,577
Proactive Molecular ResearchP254-786100g96%Contact for pricing

This significant price variation (particularly the large difference between Strem Chemicals and other suppliers) suggests differences in either purity, quality, or market positioning among suppliers .

Structural Characteristics

Chemical Structure Details

The trans configuration of the compound is critical to its function, as it positions the reactive sites in a geometry that facilitates catalytic processes. The palladium center adopts a square planar geometry characteristic of Pd(II) complexes, with the two dicyclohexylamine ligands positioned trans to each other, and similarly the acetate groups in trans positions .

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